molecular formula C13H17FN4O3 B2872594 N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034275-07-3

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2872594
CAS No.: 2034275-07-3
M. Wt: 296.302
InChI Key: JCLXTOPQDKGQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a fluoropyrimidine moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine derivative. The fluoropyrimidine is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in the formation of a new heterocyclic compound.

Scientific Research Applications

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets within the body. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the piperidine ring can enhance binding affinity to receptors. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
  • (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
  • (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

Uniqueness

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of a fluoropyrimidine moiety and a piperidine ring, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O3/c1-9(19)15-7-12(20)18-4-2-3-11(8-18)21-13-16-5-10(14)6-17-13/h5-6,11H,2-4,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLXTOPQDKGQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.